![molecular formula C24H22ClN5O5 B2500487 Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate CAS No. 923409-54-5](/img/no-structure.png)
Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate" is a complex molecule that appears to be related to a class of compounds that interact with human adenosine receptors (ARs). These receptors play a crucial role in various physiological processes, including cardiac rhythm and cerebral blood flow. The structure of the compound suggests that it may have potential as a ligand for these receptors, possibly as an antagonist or inverse agonist.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-phenyl-imidazo[2,1-i]purin-5-ones, which share a similar core structure to the compound , were synthesized and found to have high affinity for human A3 adenosine receptors. These compounds were created by introducing an ethyl group at the 8-position of the imidazoline ring, which significantly increased their affinity for A3 ARs . Another related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, was synthesized through the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole . These methods could potentially be adapted for the synthesis of "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate revealed specific dihedral angles between the oxadiazole ring and the attached benzene rings . Such structural analyses are crucial for understanding the conformational preferences of the molecule, which in turn can influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their interaction with biological systems. For instance, a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and evaluated for their antibacterial activity . These studies provide insights into the potential bioactivity of the compound and suggest that it may also possess interesting biological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate" are not detailed in the provided papers, related compounds have been characterized to some extent. For example, the solubility, crystallinity, and stability of these compounds can be inferred from their synthesis and structural characterization . Additionally, the interaction of these compounds with adenosine receptors suggests that they may have specific binding affinities and selectivities, which are important properties for potential therapeutic agents .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
- The compound, as part of a series of new 7,8-disubstituted theophylline containing a pyrazole ring, was studied for its antioxidant and anti-inflammatory properties. It showed significant activity in inhibiting free radical oxidation processes and lipid peroxidation, demonstrating its potential for further pharmacological studies (Кorobko et al., 2018).
Pharmacological Evaluation
- Another study designed and synthesized pyrazolines based thiazolidin-4-one derivatives, including this compound, evaluating their properties for potential anticancer and HIV treatment. The compound's physical properties and antimicrobial activity were also assessed, indicating its significance in medical research (Patel et al., 2013).
Herbicidal Activity
- A study on the synthesis, structure, and herbicidal activity of substituted phenyl pyrazole derivatives, including this compound, demonstrated its efficacy in controlling weeds. It exhibited high bioactivity at low dosages, making it a potential candidate for agricultural applications (Zhou et al., 2010).
Formation of Heterocyclic Compounds
- Research on the formation of heterocyclic compounds using related derivatives highlighted the ability to obtain various derivatives through reactions with different acceptor molecules. This study provides insights into the chemical versatility of compounds like Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate (Matsuda et al., 1976).
In Vivo Activity and Synthesis of Derivatives
- A study on the synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives, including compounds similar to this one, showed antiarrhythmic and antihypertensive activity. This suggests its potential use in cardiovascular therapies (Dylag et al., 2004).
Antibacterial Activity
- Research into novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, including derivatives of this compound, demonstrated their potent antibacterial activity. This indicates its potential application in combating microbial infections (Desai et al., 2001).
Investigation of Carbonic Anhydrase Inhibitors
- The compound was part of a series investigated for their role as potent carbonic anhydrase inhibitors. This research contributes to understanding its potential in regulating physiological processes affected by carbonic anhydrase (Abdel-Aziz et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate involves the condensation of 5-chloro-2-methoxyaniline with 2,4-dioxo-1,3,5-trihydroimidazolidine in the presence of acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine. This intermediate is then reacted with phenylmethyl bromide and sodium hydride to form the desired product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "2,4-dioxo-1,3,5-trihydroimidazolidine", "acetic anhydride", "phenylmethyl bromide", "sodium hydride" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methoxyaniline with 2,4-dioxo-1,3,5-trihydroimidazolidine in the presence of acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine.", "Step 2: Reaction of 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine with phenylmethyl bromide and sodium hydride to form Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate." ] } | |
CAS RN |
923409-54-5 |
Product Name |
Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate |
Molecular Formula |
C24H22ClN5O5 |
Molecular Weight |
495.92 |
IUPAC Name |
benzyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H22ClN5O5/c1-27-21-20(22(32)30(24(27)33)13-19(31)35-14-15-6-4-3-5-7-15)29-11-10-28(23(29)26-21)17-12-16(25)8-9-18(17)34-2/h3-9,12H,10-11,13-14H2,1-2H3 |
InChI Key |
PSJQMAAXPGMQOS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
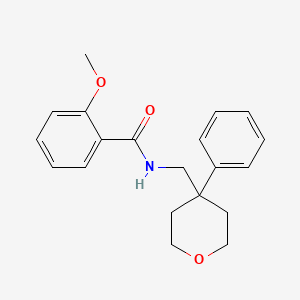
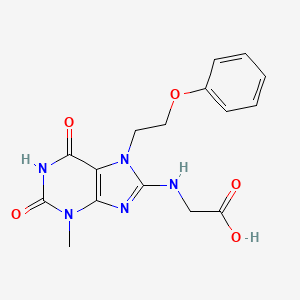


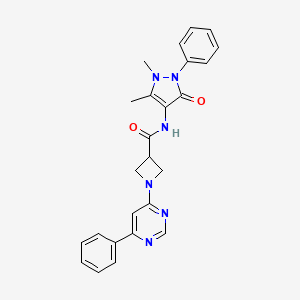
![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)
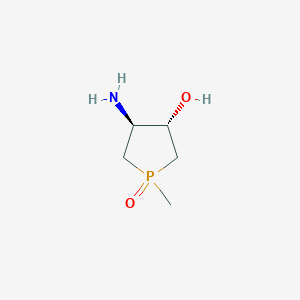
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
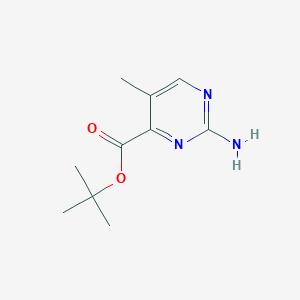
![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)